[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
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Overview
Description
[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an oxane ring, and multiple acetyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the oxane ring and acetyl groups. Common reagents used in these reactions include acetic anhydride, pyrimidine derivatives, and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
- [6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxan-2-yl]methyl acetate
- [6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-trimethoxyoxan-2-yl]methyl acetate
Uniqueness: The presence of multiple acetyl groups in [6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate enhances its reactivity and versatility in chemical reactions compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
3180-75-4 |
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Molecular Formula |
C20H25N3O11 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H25N3O11/c1-9(24)21-15-6-7-23(20(29)22-15)19-18(33-13(5)28)17(32-12(4)27)16(31-11(3)26)14(34-19)8-30-10(2)25/h6-7,14,16-19H,8H2,1-5H3,(H,21,22,24,29) |
InChI Key |
SJBRLUQFYTXRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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